molecular formula C17H18N2O3 B4622256 4-[(4-phenoxybutanoyl)amino]benzamide

4-[(4-phenoxybutanoyl)amino]benzamide

Cat. No.: B4622256
M. Wt: 298.34 g/mol
InChI Key: LEIGNNPPJHMXQJ-UHFFFAOYSA-N
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Description

4-[(4-phenoxybutanoyl)amino]benzamide, also known as PBAB, is a chemical compound that belongs to the group of benzamides. PBAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Chemoselective N-Benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been studied, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is significant in the synthesis of derivatives like 4-[(4-phenoxybutanoyl)amino]benzamide, which are relevant in various biological and pharmaceutical applications (Singh, Lakhan, & Singh, 2017).

Advanced Oxidation Chemistry

Research into the advanced oxidation chemistry of similar compounds, such as paracetamol, provides insights into the degradation pathways and the formation of various byproducts. This is relevant for understanding the chemical behavior of this compound under oxidative conditions (Vogna, Marotta, Napolitano, & d’Ischia, 2002).

Structural Studies and Antibacterial Activity

The reaction of similar compounds with various agents can lead to the formation of new derivatives with potential antibacterial activity. Structural studies of these derivatives provide valuable information for the development of new pharmaceuticals (Cunha et al., 2005).

Metalloligands and Magnetic Behavior

Compounds like 2-hydroxy-N-{2-[2-hydroxybutyl)amino]ethyl}benzamide, structurally similar to this compound, have been used to create metalloligands. These can lead to the formation of single-molecule and single-chain magnets, demonstrating the potential of these compounds in materials science (Costes, Vendier, & Wernsdorfer, 2010).

Synthesis and Properties of Polymers

The thermal polymerization of compounds containing aminophenoxy groups can lead to the creation of hyperbranched aromatic polyamides. This showcases the use of this compound in polymer chemistry (Yang, Jikei, & Kakimoto, 1999).

PPARgamma Agonists and Antidiabetic Properties

N-(2-Benzoylphenyl)-L-tyrosine derivatives, structurally related to this compound, have shown potent antihyperglycemic and antihyperlipidemic activities. These findings are significant in the context of diabetes treatment (Henke et al., 1998).

Novel Prodrugs for Anticancer Applications

Studies on novel prodrugs activated by carboxypeptidase G2 have shown that bifunctional alkylating agents, structurally similar to this compound, can be used effectively in cancer therapy (Springer et al., 1990).

Properties

IUPAC Name

4-(4-phenoxybutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-17(21)13-8-10-14(11-9-13)19-16(20)7-4-12-22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGNNPPJHMXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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